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Compound of Interest

Compound Name: VMY-2-95

Cat. No.: B611700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characteristics of VMY-
2-95, a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR).

The data and protocols summarized herein are derived from preclinical studies to inform further

research and development.

Core Pharmacological Data
VMY-2-95 has been identified as a high-affinity ligand for the α4β2 nAChR, demonstrating

significant selectivity over other nAChR subtypes. Its preclinical evaluation has established a

foundational dataset for its potential therapeutic applications.

Ligand Binding and Functional Activity
VMY-2-95 is a potent inhibitor of the α4β2 nAChR, with an IC50 value in the nanomolar range.

[1] Its selectivity is a key feature, with significantly lower affinity for other nicotinic receptor

subtypes.[1]

Parameter Value Receptor/Enzyme Subtype

IC50 0.049 nM α4β2 nAChR

Selectivity 2 to 13,000-fold
vs. α2β2, α2β4, α3β2, α3β4,

α4β4, and α7 nAChRs
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Physicochemical and Pharmacokinetic Properties
The hydrochloride salt of VMY-2-95 (VMY-2-95·2HCl) exhibits favorable physicochemical

properties, including enhanced solubility, which is crucial for drug development.

Property Value Conditions

Solubility (VMY-2-95) 0.604 mg/mL
pH 6.8 isotonic phosphate

buffer at 25 °C

Solubility (VMY-2-95·2HCl) >50 mg/mL Aqueous buffer

Apparent Partition Coefficient

(Log P)
0.682 Not specified

Caco-2 Permeability (Efflux

Ratio)
1.11

Apical to basolateral and

basolateral to apical

Cytochrome P450 Inhibition
In vitro studies using human liver microsomes indicate that VMY-2-95·2HCl has an inhibitory

effect on several CYP450 enzymes.[1] This suggests a potential for drug-drug interactions.

CYP Isoform IC50 (μM)

CYP1A2 10.64

CYP2C9 5.11

CYP2C19 1.12

CYP3A4 9.73 (weak inhibition)

CYP2D6 No inhibition

Signaling Pathway
VMY-2-95 has been shown to up-regulate the PKA-CREB-BDNF signaling pathway in both in

vitro and in vivo models.[2] This pathway is crucial for neuronal survival, proliferation, and

synaptic plasticity.
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VMY-2-95 antagonizes the α4β2 nAChR, leading to the upregulation of the PKA-CREB-BDNF
pathway.

Experimental Protocols
The following are detailed methodologies for key in vitro experiments performed in the

characterization of VMY-2-95.

Nicotinic Acetylcholine Receptor Inhibition Assay
This assay determines the potency of VMY-2-95 in inhibiting the function of various nAChR

subtypes.

Methodology:

Cell Culture: Cells expressing the specific nAChR subtypes (e.g., α4β2, α2β2, etc.) are

cultured under standard conditions.

Compound Preparation: VMY-2-95 is serially diluted to a range of concentrations.

Assay Procedure:

Cells are plated in a multi-well format.

A fluorescent indicator of ion flux (e.g., a calcium-sensitive dye) is loaded into the cells.

Cells are pre-incubated with varying concentrations of VMY-2-95.

A specific nAChR agonist (e.g., acetylcholine) is added to stimulate receptor activity.

The change in fluorescence, corresponding to ion influx, is measured using a plate reader.
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Data Analysis: The fluorescence data is normalized to controls, and the IC50 value is

calculated by fitting the concentration-response curve to a four-parameter logistic equation.

Preparation

Assay

Data Analysis

Culture nAChR-expressing cells

Plate cells in multi-well format

Prepare serial dilutions
of VMY-2-95

Pre-incubate with VMY-2-95

Load cells with fluorescent
ion indicator

Add nAChR agonist

Measure fluorescence change

Normalize data to controls

Calculate IC50 value
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Workflow for the nAChR functional inhibition assay.

Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a compound by measuring its transport

across a monolayer of human colorectal adenocarcinoma Caco-2 cells.

Methodology:

Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and

cultured until they form a confluent monolayer, typically for 21-25 days.

Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the

transepithelial electrical resistance (TEER).

Compound Preparation: A solution of VMY-2-95·2HCl is prepared in a transport buffer.

Transport Experiment (Apical to Basolateral - A to B):

The compound solution is added to the apical (A) side of the monolayer.

The basolateral (B) side contains fresh transport buffer.

Samples are taken from the basolateral side at various time points.

Transport Experiment (Basolateral to Apical - B to A):

The compound solution is added to the basolateral (B) side.

The apical (A) side contains fresh transport buffer.

Samples are taken from the apical side at various time points.

Sample Analysis: The concentration of VMY-2-95·2HCl in the collected samples is quantified

by HPLC.
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Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A to B and

B to A directions. The efflux ratio (Papp B to A / Papp A to B) is then determined. An efflux

ratio close to 1 suggests that the transport is not mediated by active efflux transporters like

P-glycoprotein.[1]

Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major drug-

metabolizing CYP450 enzymes.

Methodology:

Reagents: Pooled human liver microsomes, specific CYP isoform probe substrates, and a

cofactor solution (e.g., NADPH regenerating system).

Compound Preparation: VMY-2-95·2HCl is serially diluted.

Assay Procedure:

VMY-2-95·2HCl is pre-incubated with human liver microsomes and the probe substrate in

a buffer.

The metabolic reaction is initiated by adding the cofactor solution.

The reaction is incubated at 37°C.

The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

Sample Analysis: The formation of the metabolite of the probe substrate is measured using

LC-MS/MS.

Data Analysis: The percentage of inhibition at each concentration of VMY-2-95·2HCl is

calculated relative to a vehicle control. The IC50 value is determined by plotting the percent

inhibition against the log concentration of VMY-2-95·2HCl.[1]
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Workflow for the in vitro CYP450 inhibition assay.
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Cell Viability and Neuroprotection Assay in SH-SY5Y
Cells
This assay assesses the protective effects of VMY-2-95 against cellular injury in a neuronal cell

line.[2]

Methodology:

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in appropriate media.

Experimental Groups:

Control group

Corticosterone (CORT)-treated group (to induce injury)

VMY-2-95 (at various concentrations, e.g., 0.003, 0.03, 0.1 μmol/L) + CORT-treated

group[2]

Treatment: Cells are pre-treated with VMY-2-95 for a specified period, followed by co-

treatment with CORT.

Assessment of Cell Viability:

A cell viability reagent (e.g., MTT, WST-1) is added to the cells.

After incubation, the absorbance is measured, which correlates with the number of viable

cells.

Assessment of Oxidative Stress, Apoptosis, and Mitochondrial Function: Standard assays for

reactive oxygen species (ROS) levels, caspase activity or Annexin V/PI staining, and

mitochondrial membrane potential can be performed.[2]

Data Analysis: The results from the VMY-2-95 treated groups are compared to the CORT-

only treated group to determine the protective effects.

This technical guide provides a summary of the key in vitro characteristics of VMY-2-95. The

data indicates that VMY-2-95 is a potent and selective α4β2 nAChR antagonist with favorable
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physicochemical properties for further development. The provided experimental outlines can

serve as a basis for the design of future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b611700?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319692/
https://pubmed.ncbi.nlm.nih.gov/34386327/
https://pubmed.ncbi.nlm.nih.gov/34386327/
https://www.benchchem.com/product/b611700#vmy-2-95-in-vitro-characterization
https://www.benchchem.com/product/b611700#vmy-2-95-in-vitro-characterization
https://www.benchchem.com/product/b611700#vmy-2-95-in-vitro-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611700?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

